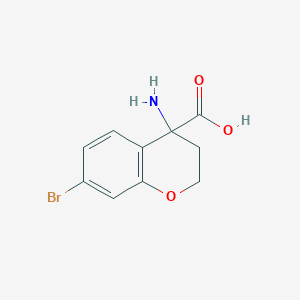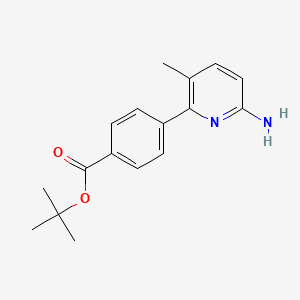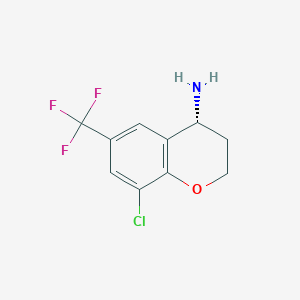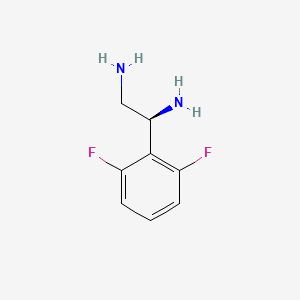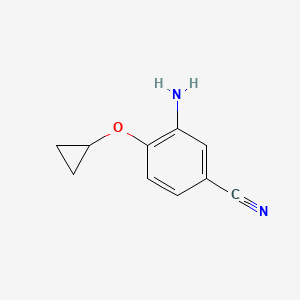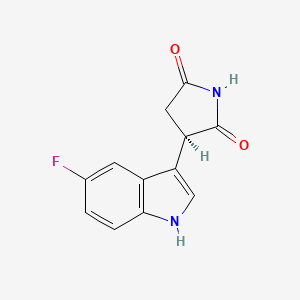
(R)-3-(5-Fluoro-1H-indol-3-YL)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(5-Fluoro-1H-indol-3-YL)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The presence of the fluorine atom in the indole ring can significantly alter the compound’s chemical properties and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(5-Fluoro-1H-indol-3-YL)pyrrolidine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and a suitable pyrrolidine derivative.
Formation of the Indole Ring: The indole ring is formed through a series of reactions, including cyclization and functional group transformations.
Introduction of the Fluorine Atom: The fluorine atom is introduced into the indole ring using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of the Pyrrolidine-2,5-dione Moiety: The pyrrolidine-2,5-dione moiety is formed through cyclization reactions involving the appropriate precursors.
Industrial Production Methods
Industrial production methods for ®-3-(5-Fluoro-1H-indol-3-YL)pyrrolidine-2,5-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(5-Fluoro-1H-indol-3-YL)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
®-3-(5-Fluoro-1H-indol-3-YL)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-3-(5-Fluoro-1H-indol-3-YL)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to its target proteins, leading to increased biological activity. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cell surface receptors and modulating their signaling pathways.
Altering Gene Expression: Affecting the expression of specific genes involved in disease processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-(5-Chloro-1H-indol-3-YL)pyrrolidine-2,5-dione: Similar structure with a chlorine atom instead of fluorine.
®-3-(5-Bromo-1H-indol-3-YL)pyrrolidine-2,5-dione: Similar structure with a bromine atom instead of fluorine.
®-3-(5-Methyl-1H-indol-3-YL)pyrrolidine-2,5-dione: Similar structure with a methyl group instead of fluorine.
Uniqueness
The uniqueness of ®-3-(5-Fluoro-1H-indol-3-YL)pyrrolidine-2,5-dione lies in the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to other similar compounds. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to target proteins, making it a valuable compound for scientific research and drug development.
Propriétés
Formule moléculaire |
C12H9FN2O2 |
|---|---|
Poids moléculaire |
232.21 g/mol |
Nom IUPAC |
(3R)-3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H9FN2O2/c13-6-1-2-10-7(3-6)9(5-14-10)8-4-11(16)15-12(8)17/h1-3,5,8,14H,4H2,(H,15,16,17)/t8-/m1/s1 |
Clé InChI |
MXKLDYKORJEOPR-MRVPVSSYSA-N |
SMILES isomérique |
C1[C@@H](C(=O)NC1=O)C2=CNC3=C2C=C(C=C3)F |
SMILES canonique |
C1C(C(=O)NC1=O)C2=CNC3=C2C=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine](/img/structure/B13053156.png)
![6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B13053165.png)
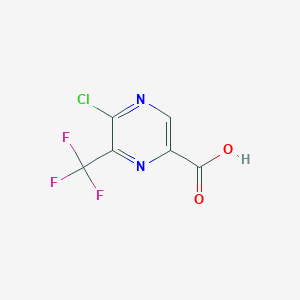
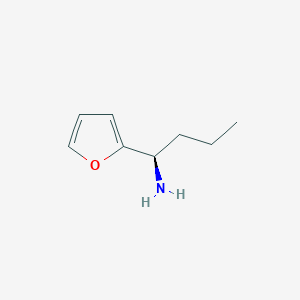

![(3S)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053188.png)
